molecular formula Cl5K2Rh B1604956 Rhodate(2-), pentachloro-, dipotassium CAS No. 65980-75-8

Rhodate(2-), pentachloro-, dipotassium

Cat. No.: B1604956
CAS No.: 65980-75-8
M. Wt: 358.4 g/mol
InChI Key: YEPORAXCNSGGEV-UHFFFAOYSA-I
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentachlororhodate(2-) can be synthesized through the reaction of rhodium(III) chloride with potassium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the pentachlororhodate complex. The reaction can be represented as follows:

RhCl3+2KClK2[RhCl5]\text{RhCl}_3 + 2\text{KCl} \rightarrow \text{K}_2[\text{RhCl}_5] RhCl3​+2KCl→K2​[RhCl5​]

Industrial Production Methods

In an industrial setting, the production of dipotassium pentachlororhodate(2-) involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in a highly pure form. Industrial production methods are designed to optimize yield and efficiency while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentachlororhodate(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.

    Reduction: It can be reduced to form lower oxidation state rhodium complexes.

    Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

    Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a solvent such as ethanol or acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) or rhodium(V) complexes, while reduction may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

Dipotassium pentachlororhodate(2-) has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various rhodium complexes, which are important in catalysis and materials science.

    Biology: Rhodium complexes have been studied for their potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore the use of rhodium complexes in medical applications, such as drug development and diagnostic imaging.

    Industry: The compound is used in industrial processes, including the production of fine chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of dipotassium pentachlororhodate(2-) involves its ability to coordinate with other molecules and ions. The rhodium center can undergo various oxidation and reduction reactions, allowing it to participate in catalytic cycles. The chloride ligands can be substituted with other ligands, enabling the formation of a wide range of coordination complexes. These properties make it a versatile compound in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Potassium hexachlororhodate(III): Similar to dipotassium pentachlororhodate(2-), but with six chloride ligands.

    Sodium pentachlororhodate(2-): Similar structure but with sodium ions instead of potassium.

    Ammonium pentachlororhodate(2-): Contains ammonium ions instead of potassium.

Uniqueness

Dipotassium pentachlororhodate(2-) is unique due to its specific coordination environment and the presence of potassium ions

Properties

IUPAC Name

dipotassium;pentachlororhodium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5ClH.2K.Rh/h5*1H;;;/q;;;;;2*+1;+3/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPORAXCNSGGEV-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Rh-2](Cl)(Cl)(Cl)Cl.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl5K2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885933
Record name Rhodate(2-), pentachloro-, potassium (1:2)
Source EPA DSSTox
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65980-75-8
Record name Rhodate(2-), pentachloro-, potassium (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065980758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodate(2-), pentachloro-, potassium (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodate(2-), pentachloro-, potassium (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium pentachlororhodate
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